molecular formula C7H16N2O B13316434 (3S)-3-Amino-4-methylhexanamide

(3S)-3-Amino-4-methylhexanamide

Cat. No.: B13316434
M. Wt: 144.21 g/mol
InChI Key: FMNGIXMGSBLFJW-GDVGLLTNSA-N
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Description

(3S)-3-Amino-4-methylhexanamide is an organic compound with the molecular formula C7H16N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-4-methylhexanamide typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor compound, such as a 3-amino-4-methylhexanoic acid derivative, using a chiral catalyst. This process can be carried out under mild conditions, often at room temperature, and in the presence of hydrogen gas.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One approach is the use of biocatalysts, such as enzymes, to catalyze the reduction reaction. This method is environmentally friendly and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-4-methylhexanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a corresponding imine or nitrile.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces primary amines.

Scientific Research Applications

(3S)-3-Amino-4-methylhexanamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-3-Amino-4-methylhexanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s chiral nature allows it to fit into specific binding sites, making it a useful tool in studying stereochemistry and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-4-methylhexanamide: The enantiomer of (3S)-3-Amino-4-methylhexanamide, with a different three-dimensional arrangement.

    3-Amino-2-hydroxybutanoic acid: Another chiral amino compound with similar structural features.

    Pyrrolopyrazine derivatives: Compounds with a similar nitrogen-containing heterocyclic structure.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in the study of chiral chemistry and its applications in various fields.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(3S)-3-amino-4-methylhexanamide

InChI

InChI=1S/C7H16N2O/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)/t5?,6-/m0/s1

InChI Key

FMNGIXMGSBLFJW-GDVGLLTNSA-N

Isomeric SMILES

CCC(C)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(CC(=O)N)N

Origin of Product

United States

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